4,5-bis-(2-Furyl)-1H-2-imidazolethiol
Description
4,5-Bis-(2-Furyl)-1H-2-imidazolethiol is a heterocyclic compound featuring an imidazole core substituted with two 2-furyl groups at the 4- and 5-positions and a thiol (-SH) group at the 2-position. The furyl groups introduce aromaticity and polarity due to the oxygen atom in the furan ring, while the thiol moiety enhances reactivity, enabling participation in coordination chemistry, redox reactions, and biomolecular interactions. This compound is of interest in medicinal chemistry, materials science, and catalysis due to its unique electronic and steric profile .
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
4,5-bis(furan-2-yl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c16-11-12-9(7-3-1-5-14-7)10(13-11)8-4-2-6-15-8/h1-6H,(H2,12,13,16) |
InChI Key |
FDZUXTXZPYRSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(NC(=S)N2)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of 4,5-bis-(2-furyl)-1H-2-imidazolethiol and related compounds:
Electronic and Steric Effects
- Furyl vs. Phenyl Substitution : The 2-furyl groups in the target compound introduce polarity and π-conjugation, enhancing solubility in polar solvents compared to 4,5-diphenyl analogs. However, phenyl groups (e.g., in 4,5-diphenyl-2-imidazolethiol) increase lipophilicity, favoring membrane permeability in biological systems .
- Thiol vs. Thioxo Groups : The thiol (-SH) group in the target compound is redox-active and prone to disulfide formation, whereas thioxo (C=S) groups (as in ) act as stronger hydrogen-bond acceptors and ligands for transition metals .
- Electron-Withdrawing Substituents : Chloro and trifluoromethyl groups () deactivate the imidazole ring, reducing electrophilic substitution reactivity but improving metabolic stability in pharmaceutical contexts .
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